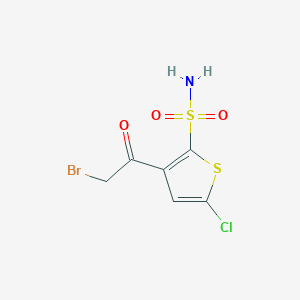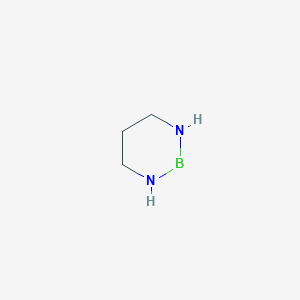
1,3,2-Diazaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaborinane, also known as DAB, is a heterocyclic compound that has been widely used in various scientific research applications. This compound is unique due to its ability to form stable complexes with transition metals, which makes it an excellent ligand for catalysis and other chemical reactions.
Aplicaciones Científicas De Investigación
1,3,2-Diazaborinane has been used in various scientific research applications due to its unique properties. It is commonly used as a ligand for catalysis and other chemical reactions. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts for a range of reactions, including hydrogenation, cross-coupling, and C-H activation.
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaborinane is related to its ability to form stable complexes with transition metals. These complexes act as catalysts for various chemical reactions, including hydrogenation and cross-coupling. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts due to their ability to activate hydrogen and carbon-hydrogen bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3,2-Diazaborinane. However, studies have shown that 1,3,2-Diazaborinane complexes with transition metals can be highly toxic to cells and can cause oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,2-Diazaborinane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for transition metals, making it an excellent ligand for catalysis and other chemical reactions. However, there are also limitations to using 1,3,2-Diazaborinane in lab experiments. It can be highly toxic to cells, and its use requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 1,3,2-Diazaborinane in scientific research. One area of interest is the development of new 1,3,2-Diazaborinane complexes with transition metals that can be used as catalysts for a wider range of reactions. Another area of interest is the investigation of the potential use of 1,3,2-Diazaborinane complexes in drug discovery and development. Finally, there is also interest in the development of new synthesis methods for 1,3,2-Diazaborinane that can be used to produce larger quantities of the compound.
Métodos De Síntesis
The synthesis of 1,3,2-Diazaborinane involves the reaction of ammonia borane with trimethylamine. The reaction is carried out in the presence of a catalyst, which is typically a transition metal complex. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propiedades
Número CAS |
13070-16-1 |
|---|---|
Nombre del producto |
1,3,2-Diazaborinane |
Fórmula molecular |
C3H8BN2 |
Peso molecular |
82.92 g/mol |
InChI |
InChI=1S/C3H8BN2/c1-2-5-4-6-3-1/h5-6H,1-3H2 |
Clave InChI |
YCSADFRUBJTLQR-UHFFFAOYSA-N |
SMILES |
[B]1NCCCN1 |
SMILES canónico |
[B]1NCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
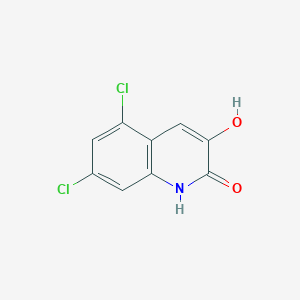
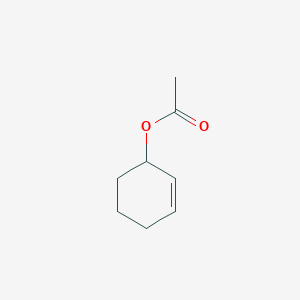
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
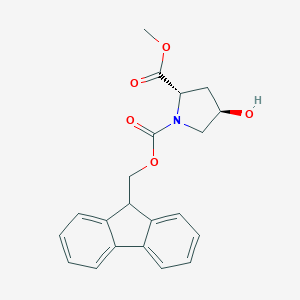

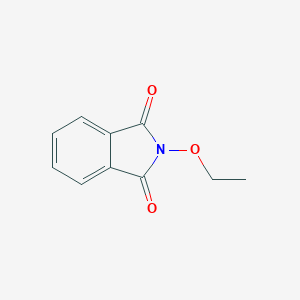

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
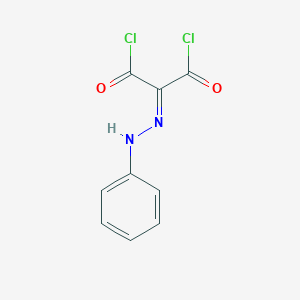
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
